Vasoconstrictor Potency: Desoximetasone Spray Matches Clobetasol Propionate in the Top Potency Class
A randomized, blinded vasoconstriction assay directly compared the potency of desoximetasone 0.25% topical spray to clobetasol propionate 0.05% spray, the historical gold-standard for ultra-high potency. Desoximetasone 0.25% spray demonstrated a trend toward greater vasoconstrictive potency, and both were assigned to the same REGWQ potency grouping 'A', indicating non-inferiority to the super-high potency benchmark [1]. This contrasts with the finding in an earlier vasoconstriction study where desoximetasone 0.25% ointment was proven non-inferior to betamethasone 0.05% (a Class III high-potency steroid), while clobetasol propionate 0.05% ointment was found 'a little less active' in that specific assay context [2].
| Evidence Dimension | Vasoconstrictor Potency (Blanching) |
|---|---|
| Target Compound Data | Desoximetasone 0.25% topical spray (REGWQ Grouping A) |
| Comparator Or Baseline | Clobetasol propionate 0.05% topical spray (REGWQ Grouping A) |
| Quantified Difference | Trend toward greater potency for desoximetasone spray; both assigned to same top potency group A, demonstrating non-inferiority to super-high potency benchmark. |
| Conditions | Randomized, blinded, single-center study in healthy subjects (n=32), colorimetric assessment of vasoconstriction |
Why This Matters
This evidence positions desoximetasone 0.25% spray as a formulation with potency comparable to the super-high potency class, which is a key consideration for selecting treatments for recalcitrant dermatoses.
- [1] Oussedik E, Saleem MD, Feldman SR. A Randomized, Double-Blind, Placebo-Controlled Study of the Vasoconstrictor Potency of Topical 0.25% Desoximetasone Spray: A High to Super High Range of Potency (Class I to Class II) Corticosteroid Formulation. J Drugs Dermatol. 2017;16(10):972-975. View Source
- [2] Borelli C, Gassmueller J, Fluhr JW, Nietsch KH, Schinzel S, Korting HC. Activity of different desoximetasone preparations compared to other topical corticosteroids in the vasoconstriction assay. Skin Pharmacol Physiol. 2008;21(3):181-187. doi:10.1159/000131082 View Source
